![molecular formula C10H12N2O B1340980 1-(1H-Benzimidazol-2-yl)propan-1-ol CAS No. 4857-00-5](/img/structure/B1340980.png)
1-(1H-Benzimidazol-2-yl)propan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives has been reported in various studies . For instance, a new asymmetric bis-benzimidazole ligand, 1,3-bis (1H-benzimidazol-2-yl)-propan-1-one (L), was synthesized by known methods .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been analyzed in several studies . The molecular formula of “1-(1H-Benzimidazol-2-yl)propan-1-ol” is C10H12N2O.Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives have been studied . For instance, a series of 1-(2-(4-morpholinomethyl)-1H-benzimidazol-1-yl)propan-2-one oxime-ethers have been synthesized from 2-chloromethyl-1H-benzimidazole, morpholine, bromoacetone, hydroxylamine, and a haloalkane (or benzyl halide) .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives have been analyzed . The molecular weight of “1-(1H-Benzimidazol-2-yl)propan-1-ol” is 176.21 g/mol.Scientific Research Applications
Synthesis of Metal-Organic Frameworks (MOFs)
The compound can be used as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and structural versatility, which makes them useful in various applications such as gas storage, separation, and catalysis .
Carbon Dioxide (CO2) Capture
The compound can be used in the design and implementation of new porous materials for carbon dioxide (CO2) separation by selective adsorption. This is a rapidly increasing research area due to its importance in energy and environment-related applications .
Antitumor Activity
Benzimidazole derivatives, which include “1-(1H-Benzimidazol-2-yl)propan-1-ol”, have been found to exhibit antitumor activity. They are frequently encountered in drugs and are of main importance as a precursor for the synthesis of new benzimidazoles with antitumor activity .
Antifungal Activity
Benzimidazole derivatives have also been found to exhibit antifungal activity. This makes them useful in the development of new antifungal drugs .
Antiviral Activity
The compound can potentially be used in the development of antiviral drugs. Benzimidazole derivatives have been found to exhibit antiviral activity .
Antiulcer Activity
Benzimidazole derivatives are used as important drug candidates such as proton-pump inhibitors (PPIs) like lansoprazole and omeprazole, which are used to treat conditions caused by excess stomach acid, including ulcers .
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some benzimidazole derivatives act as antagonists at histamine H1 receptors .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
The solubility of similar compounds in organic solvents is crucial for the preparation of inks toward inkjet printing technology .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects, depending on their specific biological activity .
Safety and Hazards
Future Directions
The future directions for the research and development of benzimidazole derivatives are promising. They have a broad range of biological activity, including antifungal, antibacterial, antiviral, antitumor, and antiparasitic properties . Therefore, they are extensively used in agriculture and as pharmaceuticals .
properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-9(13)10-11-7-5-3-4-6-8(7)12-10/h3-6,9,13H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVCKMRVMBKZSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586083 | |
Record name | 1-(1H-Benzimidazol-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Benzimidazol-2-yl)propan-1-ol | |
CAS RN |
4857-00-5 | |
Record name | 1-(1H-Benzimidazol-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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